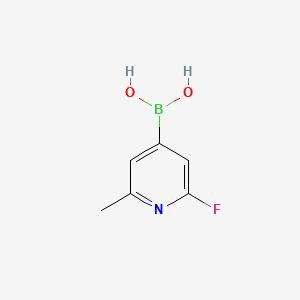

(2-Fluoro-6-methylpyridin-4-YL)boronic acid

Description

Background and Significance of (2-Fluoro-6-methylpyridin-4-yl)boronic Acid

This compound belongs to the specialized class of heterocyclic boronic acids that have gained substantial importance in modern synthetic chemistry. This compound, with the molecular formula C₆H₇BFNO₂ and molecular weight of 154.94 g/mol, represents a sophisticated example of multi-functional heterocyclic chemistry. The compound is officially registered under Chemical Abstracts Service number 1310404-78-4, establishing its recognized status within the global chemical database.

The significance of this compound emerges from its unique structural features that combine three important chemical functionalities. The pyridine ring provides a nitrogen-containing aromatic framework that is prevalent in numerous biologically active compounds and pharmaceutical agents. The strategic placement of a fluorine atom at the 2-position introduces significant electronic effects that can modulate the compound's reactivity and biological properties. Fluorine substitution in heterocyclic compounds has been extensively studied for its ability to enhance metabolic stability, alter lipophilicity, and improve binding interactions with biological targets.

The methyl group positioned at the 6-position of the pyridine ring contributes to the compound's steric profile and electronic distribution. This substitution pattern creates a unique electronic environment that distinguishes it from other fluoropyridine derivatives. The boronic acid functionality at the 4-position serves as the primary reactive center, enabling participation in various cross-coupling reactions, particularly the widely utilized Suzuki-Miyaura coupling methodology.

Boronic acids have established themselves as indispensable reagents in modern organic synthesis, primarily due to their exceptional utility in carbon-carbon bond formation reactions. The Suzuki-Miyaura reaction has become one of the most valuable synthetic processes for constructing carbon-carbon bonds, and specialized boronic acids like this compound extend the scope of this powerful transformation to include complex heterocyclic systems. Research has demonstrated that heterocyclic boronic acids can serve as important building blocks for assembling biologically active molecules, particularly in pharmaceutical development where nitrogen-containing heterocycles are prevalent structural motifs.

The compound's classification within the broader category of heterocyclic compounds places it among molecules of significant pharmaceutical relevance. Pyridine derivatives constitute a major class of therapeutic agents, with numerous marketed drugs containing pyridine rings. The addition of fluorine substitution further enhances the pharmaceutical potential, as fluorinated compounds often exhibit improved pharmacokinetic properties, including enhanced bioavailability and metabolic stability.

Table 1: Chemical Properties of this compound

The synthetic accessibility and commercial availability of this compound have contributed to its growing adoption in research applications. Multiple chemical suppliers offer this compound with high purity specifications, typically 98% or higher, indicating the development of reliable synthetic methodologies for its preparation. The compound requires storage under controlled conditions, specifically at -20°C under nitrogen atmosphere, reflecting the inherent reactivity of boronic acid functional groups.

Research applications of this compound extend beyond traditional organic synthesis to include specialized areas such as medicinal chemistry, materials science, and chemical biology. The compound's structural features make it particularly suitable for developing pharmaceutical intermediates where precise substitution patterns are required. The presence of both electron-withdrawing fluorine and electron-donating methyl groups creates a balanced electronic environment that can be fine-tuned for specific applications.

Objectives and Scope of the Research

The primary objective of research involving this compound centers on understanding its chemical behavior and expanding its applications in synthetic methodology development. Contemporary research efforts focus on optimizing reaction conditions for cross-coupling transformations, particularly those involving challenging substrate combinations where traditional boronic acids may prove inadequate.

Investigation into the compound's reactivity profile represents a fundamental research objective. Understanding how the unique substitution pattern affects the compound's participation in various chemical transformations provides valuable insights for synthetic chemists. The electron-withdrawing nature of the fluorine substituent and the electron-donating character of the methyl group create a complex electronic environment that requires systematic study to fully exploit the compound's synthetic potential.

Research scope encompasses the development of novel synthetic methodologies that leverage the compound's unique properties. This includes exploring its compatibility with various palladium catalysts in cross-coupling reactions, investigating its behavior under different reaction conditions, and evaluating its performance with diverse coupling partners. The goal is to establish reliable protocols that enable efficient incorporation of this specialized building block into more complex molecular architectures.

Table 2: Research Applications and Synthetic Utility

The exploration of reaction mechanisms represents another critical research objective. Understanding the fundamental processes governing the compound's reactivity enables rational design of improved synthetic protocols. This mechanistic insight is particularly valuable for optimizing reaction conditions and predicting outcomes with new substrate combinations.

Scope expansion includes investigating the compound's potential in emerging synthetic methodologies beyond traditional cross-coupling chemistry. This encompasses exploring its utility in metal-catalyzed carbon-heteroatom bond formations, investigating its role in multicomponent reactions, and evaluating its performance in flow chemistry applications. Such investigations aim to maximize the compound's synthetic value across diverse chemical transformations.

Research efforts also focus on developing structure-activity relationships for derivatives and analogs of this compound. Understanding how structural modifications affect chemical and biological properties provides guidance for rational compound design. This systematic approach enables the development of optimized derivatives with enhanced properties for specific applications.

The investigation of synthetic methodologies for compound preparation represents an important research direction. Developing efficient, scalable, and environmentally sustainable synthetic routes ensures reliable access to this valuable building block. Research in this area focuses on optimizing existing methodologies and exploring alternative synthetic approaches that may offer advantages in terms of yield, selectivity, or environmental impact.

Properties

IUPAC Name |

(2-fluoro-6-methylpyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO2/c1-4-2-5(7(10)11)3-6(8)9-4/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLBRCDSBHIADKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC(=C1)F)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-6-methylpyridin-4-YL)boronic acid typically involves the borylation of the corresponding halogenated pyridine derivative. One common method is the palladium-catalyzed borylation of 2-fluoro-6-methylpyridine using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: (2-Fluoro-6-methylpyridin-4-YL)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Substitution: The fluorine atom on the pyridine ring can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Alcohols or ketones.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

(2-Fluoro-6-methylpyridin-4-YL)boronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Fluoro-6-methylpyridin-4-YL)boronic acid primarily involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other biologically active molecules . The fluorine and methyl groups on the pyridine ring can influence the compound’s reactivity and binding affinity, enhancing its effectiveness in specific applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The compound’s pyridine core differentiates it from benzene-based boronic acids (e.g., phenyl boronic acid). Fluorine at position 2 increases the ring’s electron-withdrawing nature, lowering the pKa of the boronic acid group compared to non-fluorinated analogs, which enhances its reactivity in aqueous environments . Key structural analogs include:

- 5-Fluoro-2-methoxypyridine-4-boronic acid (Similarity: 0.81): The methoxy group increases electron density, contrasting with the methyl group’s electron-donating effects .

- (6-Ethoxy-2-fluoropyridin-3-yl)boronic acid (Similarity: 0.94): Ethoxy substitution at position 6 may enhance solubility but reduce membrane permeability compared to methyl .

Physicochemical Properties

*Inferred from structural analogs; methyl and fluorine balance hydrophobicity and polarity.

Reactivity and Binding Affinity

- Diol Binding: Fluorine’s electron-withdrawing effect may enhance diol-binding affinity compared to non-fluorinated pyridine boronic acids, as seen in phenyl boronic acid’s superior diagnostic accuracy over APBA .

- Comparison with Borinic Acids : Diphenylborinic acid exhibits ~10x higher association constants with diols (e.g., catechol) than boronic acids, suggesting steric and electronic advantages .

Biological Activity

(2-Fluoro-6-methylpyridin-4-YL)boronic acid, with the Chemical Abstracts Service number 1218790-38-5, is a boronic acid derivative characterized by a pyridine ring substituted with a fluorine atom and a methyl group. This compound is significant in organic synthesis, particularly in cross-coupling reactions like the Suzuki coupling. Its unique structure and properties make it a subject of interest in medicinal chemistry, especially regarding its biological activities.

The molecular formula of this compound is C6H7BFNO2, with a molecular weight of approximately 237.08 g/mol. The compound's structural characteristics allow it to participate in various chemical reactions, enhancing its utility in synthetic organic chemistry.

Key Physical Properties:

- Molecular Weight: 237.08 g/mol

- Solubility: Soluble in polar solvents

- Reactivity: Forms reversible covalent bonds with diols

The biological activity of this compound primarily stems from its ability to engage in nucleophilic attacks due to the electron-deficient nature of the boron atom. This property facilitates its role as an effective coupling partner in organic synthesis.

1. Cancer Therapy

Recent studies have highlighted the potential anticancer properties of this compound derivatives. For instance, compounds derived from this boronic acid have shown significant cytotoxicity against various cancer cell lines, including:

- FaDu Hypopharyngeal Tumor Cells: Demonstrated better cytotoxicity and apoptosis induction compared to standard treatments like bleomycin .

2. Mechanistic Insights

The mechanism through which these compounds exert their anticancer effects often involves inhibition of key enzymes and pathways associated with tumor growth:

- IKKb Inhibition: Some derivatives have been identified as potent inhibitors of IKKb, which plays a crucial role in NF-κB signaling, a pathway often dysregulated in cancers .

3. Alzheimer’s Disease

There is emerging evidence suggesting that this compound derivatives may also have applications in treating neurodegenerative diseases such as Alzheimer’s:

- Cholinesterase Inhibition: Certain derivatives have shown promising results in inhibiting acetylcholinesterase and butyrylcholinesterase, which are critical targets for Alzheimer's treatment .

Data Table: Biological Activity Overview

| Compound | Target | Activity | IC50 Value |

|---|---|---|---|

| (2-Fluoro-6-methylpyridin-4-YL)BA | FaDu Tumor Cells | Cytotoxicity | Not specified |

| Derivative A | IKKb | Inhibition | Not specified |

| Derivative B | Acetylcholinesterase | Inhibition | Not specified |

Case Studies

Several case studies have been conducted to evaluate the effectiveness of this compound derivatives:

-

Study on Anticancer Activity:

- Researchers synthesized various derivatives and tested their effects on FaDu cells.

- Results indicated that specific substitutions on the pyridine ring enhanced cytotoxicity.

-

Alzheimer’s Disease Model:

- A derivative was tested for its ability to cross the blood-brain barrier and inhibit cholinesterases.

- The study found significant improvements in cognitive function in animal models.

Q & A

Q. What are the preferred synthetic routes for (2-fluoro-6-methylpyridin-4-yl)boronic acid, and how do reaction conditions influence yield?

The synthesis typically involves halogenated pyridine precursors undergoing Miyaura borylation. For example:

- Step 1 : Start with 2-fluoro-6-methyl-4-bromopyridine.

- Step 2 : React with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) in a solvent like dioxane at 80–100°C for 12–24 hours .

- Critical factors : Moisture sensitivity of boronic acids necessitates anhydrous conditions. Catalyst loading (1–5 mol%) and stoichiometric ratios (1:1.2 substrate:B₂Pin₂) significantly impact yield.

Q. Which spectroscopic methods are most effective for characterizing this compound?

- ¹H/¹³C NMR : The fluorine substituent causes splitting patterns in aromatic proton signals (δ 7.5–8.5 ppm). Methyl groups appear as singlets (δ 2.3–2.5 ppm) .

- ¹¹B NMR : Boronic acid peaks appear at δ 28–32 ppm; shifts correlate with pH and solvent polarity (e.g., δ 30.5 ppm in DMSO-d₆) .

- LC-MS/MS : Use reverse-phase C18 columns with mobile phases containing 0.1% formic acid. Detect [M+H]+ ions (exact mass: 169.05 g/mol) in MRM mode for high sensitivity .

Advanced Research Questions

Q. How does pH influence the reactivity of this compound in cross-coupling reactions?

The boronic acid exists in equilibrium between neutral (B(OH)₂) and anionic (B(OH)₃⁻) forms, with pKa ~8.5–9.5. Key considerations:

- Basic conditions (pH >10) : Promote trimerization (boroxine formation), reducing coupling efficiency.

- Neutral/mildly acidic conditions (pH 6–8) : Stabilize the reactive boronate ester intermediate for Suzuki-Miyaura coupling .

- Data contradiction : At pH <6, protodeborylation competes, leading to decomposition. Adjust buffer systems (e.g., phosphate vs. acetate) to optimize stability .

Q. How can researchers resolve discrepancies between observed and predicted yields in Suzuki-Miyaura reactions using this compound?

Common issues and solutions:

Q. What methodological strategies enhance glycoprotein binding studies involving this boronic acid?

- Surface immobilization : Covalently attach to carboxymethyl dextran-coated SPR chips via EDC/NHS chemistry.

- Buffer optimization : Use 50 mM HEPES (pH 7.4) with 150 mM NaCl to minimize non-specific interactions.

- Competitive elution : Apply 100 mM sorbitol or fructose to displace bound glycoproteins .

Methodological Guidance

Q. How to design a protocol for detecting trace impurities in this compound?

Q. What computational tools predict the binding affinity of this compound for drug-target interactions?

- Molecular docking : Use AutoDock Vina with PDB structures (e.g., proteasomes or kinases).

- MD simulations : GROMACS for assessing stability of boron-diol complexes.

- pKa prediction : SPARC or ACD/Labs to estimate ionization states under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.